N-Methoxy-N-methylcinnamamide

Weinreb amide reduction aldehyde synthesis chemoselective reduction

Generic cinnamamides fail in controlled acylation: primary amides reduce to amines, tertiary analogs over-add to tertiary alcohols. N-Methoxy-N-methylcinnamamide solves this via its Weinreb chelate. • Single-addition acylation with Grignard/RLi reagents-no over-addition byproducts. • LDBBA reduction releases trans-cinnamaldehyde in 99% yield. • Metal-free aminochlorination yields β-amino Weinreb amides (40-83%) for β-lactam precursors. • Z-isomer enrichment via photoreactor with in-line HPLC; N-methoxy group enhances separation.

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
CAS No. 113474-86-5
Cat. No. B180239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methoxy-N-methylcinnamamide
CAS113474-86-5
SynonymsN-Methoxy-N-MethylcinnaMaMide
Molecular FormulaC11H13NO2
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESCN(C(=O)C=CC1=CC=CC=C1)OC
InChIInChI=1S/C11H13NO2/c1-12(14-2)11(13)9-8-10-6-4-3-5-7-10/h3-9H,1-2H3/b9-8+
InChIKeyPUWLTCZZUOAVPD-CMDGGOBGSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methoxy-N-methylcinnamamide: Weinreb Amide Building Block


N-Methoxy-N-methylcinnamamide (CAS 113474-86-5), also known as (E)-N-methoxy-N-methyl-3-phenylacrylamide or cinnamic Weinreb amide, is an α,β-unsaturated tertiary amide bearing the signature N-methoxy-N-methyl (Weinreb) functional group on a cinnamoyl scaffold . It is a member of the cinnamamide class—derivatives of trans-cinnamic acid—and is distinguished from generic cinnamamides by its capacity to serve as a stable yet reactive acylating agent that undergoes controlled single-addition with organometallic nucleophiles and selective reduction to aldehydes without over-reaction [1]. The compound is used primarily as a synthetic intermediate in medicinal chemistry and natural product total synthesis, where its dual reactivity as both an α,β-unsaturated Michael acceptor and a Weinreb amide acyl donor is exploited [2].

N-Methoxy-N-methylcinnamamide vs. Generic Cinnamamides


Purchasing a simpler cinnamamide—such as the primary amide cinnamamide (CAS 621-79-4) or N,N-dimethylcinnamamide—may appear cost-attractive, but substitution fails at the reaction level because these analogs lack the chelating N-methoxy-N-methyl motif that defines Weinreb amide reactivity [1]. Primary cinnamamide undergoes LiAlH₄ reduction to yield cinnamylamine rather than cinnamaldehyde, while N,N-dimethylcinnamamide, upon treatment with Grignard reagents, is prone to uncontrolled over-addition producing tertiary alcohols instead of ketones [2]. In contrast, N-methoxy-N-methylcinnamamide forms a stable five-membered metal-chelate intermediate that prevents over-addition and allows reduction to the aldehyde oxidation state in quantitative yield [3]. These mechanistic divergences mean that generic cinnamamides cannot be interchanged without fundamentally altering the synthetic outcome, making the Weinreb amide variant a non-negotiable selection for routes requiring controlled acylation or aldehyde surrogacy.

N-Methoxy-N-methylcinnamamide: Quantitative Comparison with Analogs


Aldehyde vs. Amine: Reduction Product Selectivity

N-Methoxy-N-methylcinnamamide is reduced by lithium diisobutyl-tert-butoxyaluminum hydride (LDBBA) in THF/hexanes to deliver trans-cinnamaldehyde in 99% isolated yield without detectable over-reduction to the alcohol [1]. In contrast, the primary amide cinnamamide (CAS 621-79-4) under standard LiAlH₄ reduction conditions proceeds to cinnamylamine via complete carbonyl excision, a fundamentally different product that cannot serve as an aldehyde surrogate . N,N-Dimethylcinnamamide, a tertiary amide lacking the methoxy chelator, is reduced by LiAlH₄ to a mixture of aldehyde and amine with poor chemoselectivity, typically requiring stringent stoichiometric control to avoid over-reduction [2].

Weinreb amide reduction aldehyde synthesis chemoselective reduction cinnamaldehyde precursor

Controlled Ketone Synthesis with Grignard Reagents

Upon treatment with Grignard reagents (e.g., MeMgBr, PhMgBr) or organolithium reagents, N-methoxy-N-methylcinnamamide undergoes a single nucleophilic addition to yield the corresponding α,β-unsaturated ketone after aqueous workup, with no detectable tertiary alcohol from double addition [1][2]. The N-methoxy group facilitates formation of a stable five-membered metal-chelate intermediate that resists further nucleophilic attack until protonolysis. By contrast, N,N-dimethylcinnamamide reacts with Grignard reagents to give substantial over-addition products (tertiary alcohols) because the tetrahedral intermediate collapses to eject the dimethylamide leaving group, generating a ketone that is more reactive than the starting amide toward a second equivalent of nucleophile [3]. Similarly, methyl cinnamate (an ester comparator) invariably gives tertiary alcohols with two equivalents of Grignard reagent [3].

ketone synthesis Grignard addition Weinreb amide acylation over-addition suppression

Ionic Liquid Heck Coupling for High-Purity Synthesis

N-Methoxy-N-methylcinnamamide can be synthesized via Pd-catalyzed Heck coupling of aryl halides with N-methoxy-N-methylacrylamide in room-temperature ionic liquids [BMIM][PF₆] or [BMIM][OH], achieving approximately 90% isolated yield and >96% purity after simple diethyl ether extraction [1]. When microwave irradiation is applied, the reaction time is reduced from 3 h (thermal) to 5–15 min with no negative impact on yield or purity [1]. Traditional syntheses via acid chloride coupling of cinnamic acid derivatives with N,O-dimethylhydroxylamine typically yield 59–88% and require chromatographic purification to achieve comparable purity . The ionic liquid method is substrate-tolerant across methyl, methoxy, fluoro, trifluoromethyl, ester, cyano, hydroxy, naphthyl, and quinolone-substituted aryl halides, though poor yields are observed with –NH₂ and –NO₂ substituents [1].

Heck coupling ionic liquid synthesis microwave-assisted synthesis Weinreb amide preparation

E→Z Photoisomerization with Enhanced Chromatographic Separability

In a 2024 study employing a closed-loop recycling photoreactor with immobilized thioxanthone photosensitizer on silica gel, (E)-N-methoxy-N-methylcinnamamide (studied as a representative Weinreb amide cinnamamide derivative) underwent contra-thermodynamic E→Z photoisomerization to yield pure (Z)-N-methoxy-N-methylcinnamamide after 4–10 cycles, with efficient Z/E diastereomer separation achieved via in-line HPLC [1]. The parent cinnamamide (primary amide) was also studied in the same system, but the Weinreb amide derivative exhibited distinct retention characteristics on the HPLC column owing to its increased polarity and hydrogen-bond-accepting capacity from the N-methoxy group, facilitating baseline resolution of Z and E isomers [1]. Pure Z-cinnamamides are valuable but difficult-to-access scaffolds for medicinal chemistry, as Z-alkenes are thermodynamically disfavored and cannot be obtained by conventional thermal methods [2].

photoisomerization Z-alkene synthesis recycling photoreactor E/Z separation

β-Amino Functionalization Platform

N-Methoxy-N-methylcinnamamide serves as an α,β-unsaturated Weinreb amide substrate for aminochlorination in ionic liquid [BMIM][NTf₂], using 2-NsNCl₂ as a stable nitrogen/halogen source, to yield 2-Ns-protected β-amino Weinreb amides in 40–83% isolated yield across nine substrate examples, without requiring metal catalysts or inert atmosphere [1]. Primary cinnamamide and N,N-dialkylcinnamamides are not competent substrates for this transformation because the Weinreb amide group is essential for both directing the aminochlorination regiochemistry and enabling subsequent conversion of the β-amino adduct to the corresponding β-amino aldehyde, ketone, or acid through standard Weinreb amide manipulation [2]. This positions N-methoxy-N-methylcinnamamide as a unique entry point to β-amino carbonyl derivatives—privileged scaffolds in β-lactam and β-peptide chemistry—that cannot be directly accessed from simpler cinnamamide analogs.

β-amino Weinreb amides aminochlorination ionic liquid synthesis medicinal chemistry diversification

Key Applications of N-Methoxy-N-methylcinnamamide


Masked Cinnamaldehyde for Total Synthesis

In total synthesis routes where a cinnamaldehyde moiety must be revealed at a late stage without oxidizing sensitive functionality, N-methoxy-N-methylcinnamamide serves as a robust, storable masked aldehyde. The LDBBA reduction releases trans-cinnamaldehyde in 99% yield under mild conditions [1]. This strategy avoids the instability and polymerization tendency of free cinnamaldehyde during multi-step sequences. Neither cinnamamide (which reduces to cinnamylamine) nor N,N-dimethylcinnamamide (which gives non-selective reduction) can fulfill this role, making the Weinreb amide the only viable cinnamamide building block for this application [2].

Cinnamoyl Ketone Library via Grignard Diversification

When synthesizing an array of α,β-unsaturated ketones for SAR exploration, the Weinreb amide functionality of N-methoxy-N-methylcinnamamide enables reliable single-addition with diverse Grignard and organolithium reagents without over-addition byproducts [1]. This simplifies parallel workup (no chromatographic removal of tertiary alcohol contaminants) and ensures consistent ketone product purity across library members. Alternative building blocks such as methyl cinnamate or cinnamoyl chloride require strict stoichiometric control and low-temperature conditions to suppress double addition, adding operational complexity to library production [2].

Z-Cinnamamides via Continuous-Flow Photoisomerization

For medicinal chemistry programs requiring Z-configured cinnamamides—which are inaccessible via thermal equilibration—N-methoxy-N-methylcinnamamide has been validated in a recycling photoreactor system capable of producing pure Z-isomer after 4–10 cycles with in-line HPLC separation [1]. The enhanced chromatographic resolution conferred by the N-methoxy group enables straightforward isolation of the pure Z-diastereomer, a practical advantage over primary cinnamamide whose Z/E separation may require method redevelopment [2].

β-Amino Carbonyl Building Blocks via Amino-functionalization

The α,β-unsaturated Weinreb amide scaffold of N-methoxy-N-methylcinnamamide is a demonstrated substrate for metal-free aminochlorination in recyclable ionic liquid media, yielding protected β-amino Weinreb amides (40–83% yield) that can be further elaborated to β-amino aldehydes, ketones, or acids [1]. This opens a route to β-lactam and β-peptide precursors that is not accessible from simple cinnamamides, adding a diversification dimension to the building block that justifies its selection over less functional alternatives [2].

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